molecular formula C17H15N3O3S B14963993 4-methyl-N-(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)benzenesulfonamide

4-methyl-N-(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)benzenesulfonamide

Katalognummer: B14963993
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: LRGAYYZYIWHRPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of bipyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenesulfonamide with a bipyridine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bipyridine derivatives .

Wissenschaftliche Forschungsanwendungen

4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-METHYL-N-{6-OXO-1,6-DIHYDRO-[3,4’-BIPYRIDIN]-5-YL}BENZENE-1-SULFONAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H15N3O3S

Molekulargewicht

341.4 g/mol

IUPAC-Name

4-methyl-N-(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)benzenesulfonamide

InChI

InChI=1S/C17H15N3O3S/c1-12-2-4-15(5-3-12)24(22,23)20-16-10-14(11-19-17(16)21)13-6-8-18-9-7-13/h2-11,20H,1H3,(H,19,21)

InChI-Schlüssel

LRGAYYZYIWHRPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CNC2=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.